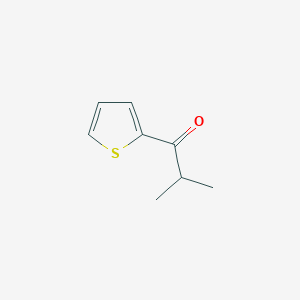

2-Methyl-1-(thiophen-2-yl)propan-1-one

Descripción

Contextualization within Thiophene-Containing Ketones and Analogues

2-Methyl-1-(thiophen-2-yl)propan-1-one belongs to the extensive class of thiophene-containing ketones, also known as thienyl ketones. These compounds are characterized by a ketone functional group where the carbonyl carbon is directly attached to a carbon atom of a thiophene (B33073) ring. The thiophene nucleus itself is an aromatic heterocycle that is a common structural feature in numerous naturally occurring and synthetic compounds. cabidigitallibrary.orgwikipedia.org

The chemical landscape of thienyl ketones is diverse, with variations arising from the substitution patterns on both the thiophene ring and the acyl group. For instance, brominated thienyl ketones are recognized as valuable building blocks in organic synthesis, allowing for further chemical modifications through reactions like cross-coupling. nbinno.com Other analogues include β-diketones containing a thienyl group, which have been studied for their keto-enol tautomerism. core.ac.ukresearchgate.netscielo.org.za The specific structure of this compound, with its isopropyl group adjacent to the carbonyl, places it within the subset of branched-chain thienyl ketones. The synthesis of thiophene-substituted ketones can be achieved through various methods, including manganese-catalyzed dehydrogenative coupling reactions, which provide an efficient route to this class of compounds. nih.gov

Academic Significance and Research Relevance of Thienyl Ketones

The academic significance of thienyl ketones stems primarily from the importance of the thiophene moiety in medicinal chemistry and materials science. nih.gov Thiophenes are considered "privileged" pharmacophores, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov The thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design, a strategy that can enhance the metabolic stability or binding affinity of a compound. nih.govwikipedia.org

Consequently, thienyl ketones are highly valued as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgnbinno.com The reactivity of both the thiophene ring and the ketone group allows for a wide range of chemical transformations, making them key starting materials for constructing more complex molecules. Research into thiophene derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, which continually fuels interest in synthesizing and evaluating new thiophene-containing compounds. cabidigitallibrary.org For example, di-2-thienyl ketones incorporating other heterocyclic moieties like thiazole (B1198619) or pyridine (B92270) have been synthesized and evaluated for their antioxidant potential. researchgate.net The utility of these ketones as synthetic precursors highlights their relevance in academic and industrial research focused on the discovery of novel bioactive agents and functional materials.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQCCAKDOPROBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397521 | |

| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36448-60-9 | |

| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 1 Thiophen 2 Yl Propan 1 One

Established Synthetic Routes

Traditional synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one relies on well-documented organic reactions, primarily involving the formation of a carbon-carbon bond between the thiophene (B33073) ring and the acyl group.

A primary and widely employed method for the synthesis of aryl ketones, including those with a thiophene nucleus, is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction involves the acylation of thiophene with an appropriate acylating agent in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the reaction proceeds by treating thiophene with isobutyryl chloride (2-methylpropanoyl chloride). A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks the acylium ion, leading to the formation of the ketone. Due to the higher reactivity of the C2 position over the C3 position in thiophene, the acylation predominantly occurs at the 2-position.

A representative reaction scheme is detailed below:

| Reactants | Catalyst | Product |

| Thiophene + Isobutyryl Chloride | AlCl₃ | This compound |

This method is analogous to the synthesis of similar thiophene ketones, such as the reaction of 2-bromothiophene (B119243) with propionyl chloride and AlCl₃ to produce 1-(5-bromo-thiophen-2-yl)propan-1-one. chemicalbook.com

An alternative synthetic strategy involves the derivatization of a pre-existing thiophenone, such as 2-propionylthiophene (B81800). nih.gov This approach utilizes the reactivity of the α-carbon (the carbon atom adjacent to the carbonyl group). The synthesis of this compound from 2-propionylthiophene can be achieved via an α-methylation reaction.

This transformation is typically carried out in two steps:

Enolate Formation: The precursor ketone, 2-propionylthiophene, is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The base abstracts a proton from the α-carbon, generating a resonance-stabilized enolate.

Alkylation: The resulting enolate anion acts as a nucleophile and is subsequently treated with a methylating agent, commonly methyl iodide (CH₃I). The enolate attacks the methyl iodide in an Sₙ2 reaction, forming a new carbon-carbon bond and yielding the desired product, this compound.

Reaction Pathway:

| Precursor | Reagents | Intermediate | Final Product |

| 2-Propionylthiophene | 1. LDA2. CH₃I | Thiophene enolate | This compound |

Advanced Synthetic Transformations Involving this compound

Beyond its initial synthesis, this compound can be involved in more advanced synthetic methods, highlighting modern approaches to chemical transformations.

Electrochemical methods offer green and efficient alternatives to traditional chemical synthesis. rsc.org While the direct electrochemical synthesis of this compound is not extensively documented, the electrochemical behavior of thiophene-carbonyl molecules has been studied. figshare.comfigshare.com These studies indicate that such compounds undergo one-electron reversible reduction processes, forming stable anionic species. figshare.com

Electrosynthesis can be applied to the polymerization of thiophene derivatives, a process that proceeds via the oxidation of the monomer to form radical cations that subsequently couple. wikipedia.orgdtic.mil This highlights the electrochemical reactivity of the thiophene ring. Conceptually, an electrochemical acylation could be envisioned where either the thiophene ring is activated anodically to react with an acyl species, or an acyl radical is generated electrochemically to attack the thiophene ring.

The ketone functionality and the thiophene ring of this compound can undergo reduction and hydrogenation under various catalytic conditions.

Reduction of the Carbonyl Group: The carbonyl group of the ketone can be selectively reduced to a secondary alcohol, yielding 2-methyl-1-(thiophen-2-yl)propan-1-ol. sigmaaldrich.com This transformation is typically achieved using standard reducing agents.

| Reaction | Reagents | Product |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2-methyl-1-(thiophen-2-yl)propan-1-ol |

Hydrogenation of the Thiophene Ring: Catalytic hydrogenation of the thiophene ring is more challenging due to its aromatic character and the tendency of the sulfur atom to poison many common hydrogenation catalysts. nih.gov However, under specific conditions, the ring can be reduced. For instance, palladium on carbon (Pd/C) has been used in the hydrogenation of related thiophene-containing compounds. nih.gov More aggressive conditions or specialized catalysts, such as Raney Nickel, can lead to both hydrogenation and desulfurization, cleaving the thiophene ring entirely.

Derivatization Chemistry and Further Reaction Mechanisms

This compound serves as a versatile intermediate for the synthesis of more complex molecules due to the reactivity of its functional groups. researchgate.netgreyhoundchrom.com

Reactions at the Carbonyl Group: The ketone can undergo condensation reactions with various nitrogen-based nucleophiles. For example, reaction with primary amines yields imines, while reaction with hydroxylamine (B1172632) produces oximes.

Reactions involving the α-Carbon: The α-proton can be removed by a base to form an enolate, which can participate in a variety of C-C bond-forming reactions, including:

Aldol (B89426) Condensation: Reaction with aldehydes or ketones.

Alkylation: Reaction with alkyl halides.

Reactions on the Thiophene Ring: The thiophene ring can undergo further electrophilic aromatic substitution. The acyl group is a deactivating group, making the ring less reactive than thiophene itself. Substitution, such as bromination, is expected to occur preferentially at the 5-position, which is furthest from the deactivating group. nih.gov

The compound can also serve as a building block in more complex syntheses, such as the base-catalyzed intramolecular cyclization of related aminoacetylenic ketones to form substituted pyrrolones. mdpi.com

Oxidative Processes of Related Thienyl Alcohols

The synthesis of thienyl ketones, such as this compound, often involves the oxidation of corresponding thienyl alcohols. The oxidation of secondary alcohols is a fundamental transformation in organic chemistry, yielding ketones as the primary product. libretexts.org This process involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group and another from the oxygen atom itself. libretexts.org

Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common reagents include chromium-based compounds and other milder oxidants.

Chromium-Based Reagents : Reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid and water (Jones reagent), are effective for oxidizing secondary alcohols to ketones. libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that can perform the same conversion under less acidic conditions, which is beneficial for sensitive substrates. libretexts.org

Other Oxidants : Besides chromium reagents, other methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane oxidation provide mild and efficient routes to ketones from secondary alcohols.

The thiophene ring itself can also undergo oxidation, although it is generally more resistant than furan (B31954) or pyrrole. Oxidation can occur at the sulfur atom to form a thiophene S-oxide or at the C2-C3 double bond to yield a thiophene-2,3-epoxide. wikipedia.org The use of trifluoroperacetic acid on thiophene demonstrates both of these pathways. wikipedia.org The primary pathway leads to the S-oxide, which can then dimerize and undergo further oxidation. wikipedia.org

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Reaction Conditions | Product from Secondary Alcohol |

|---|---|---|

| Chromic Acid (H₂CrO₄) | H₂SO₄, Acetone | Ketone |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Ketone |

| Dess-Martin Periodinane | CH₂Cl₂ | Ketone |

Nucleophilic Substitutions and Mannich Reactions of Analogues

The thiophene ring, particularly when substituted with an electron-withdrawing group like the carbonyl in this compound, is susceptible to certain types of reactions, including nucleophilic substitutions and aminomethylations via the Mannich reaction.

Nucleophilic Aromatic Substitution (SNAr) : Nucleophilic substitution occurs more readily on the thiophene ring compared to analogous benzene (B151609) compounds, with reactivity being at least 1000 times greater. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Wheland complex through the involvement of its d-orbitals. uoanbar.edu.iq The presence of strong electron-withdrawing groups, such as a nitro or carbonyl group, further activates the ring towards nucleophilic attack. nih.govpharmaguideline.com The SNAr mechanism is generally a stepwise process involving the initial addition of a nucleophile to form a σ-complex (a Meisenheimer adduct), followed by the elimination of the leaving group. nih.gov For instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) proceeds via the addition of pyrrolidine to the C2 position, followed by the elimination of methanol. nih.gov

Mannich Reactions : The Mannich reaction is a crucial carbon-carbon bond-forming reaction that introduces an aminomethyl group into a compound containing an active hydrogen atom. researchgate.net For heterocycles like pyrrole, the reaction allows for the aminomethylation at the 2-position. quimicaorganica.org A similar reactivity is expected for thiophene, especially at the activated C5 position if the C2 position is occupied by the ketone. The reaction involves an aminoalkylation process where formaldehyde, a primary or secondary amine (or ammonia), and a compound with an active hydrogen (the thiophene ring in this case) react to form a "Mannich base." researchgate.net This reaction is fundamental in the synthesis of various pharmaceutical and natural products. researchgate.net

Formation of Complex Adducts and Intermediates

The carbonyl group and the aromatic thiophene ring in structures like this compound are sites of reactivity that can lead to the formation of complex adducts and intermediates. An adduct is a product formed by the direct addition of two or more distinct molecules.

The reactive metabolites of some heterocyclic compounds, like furan, are known to form adducts with DNA. nih.gov The furan metabolite, cis-2-butene-1,4-dial, reacts with deoxyadenosine, deoxycytidine, and deoxyguanosine to form various DNA adducts. nih.gov While not directly involving this compound, this illustrates a pathway by which reactive intermediates derived from heterocyclic rings can form complex biological adducts.

In synthetic chemistry, ketones can form adducts through various reactions. For example, the reaction of 2-methyl-1,4-naphthoquinone with diazoalkanes leads to the formation of pyrazoline adducts. rsc.orgrsc.org These adducts can then undergo further reactions to form more complex structures. rsc.org Similarly, the carbonyl group of a thienyl ketone could react with nucleophiles like Grignard reagents or organolithium compounds to form alcohol adducts, or participate in aldol or Knoevenagel condensations to create larger, more complex molecules.

Table 2: Potential Adduct-Forming Reactions

| Reactant Type | Reaction Name | Potential Adduct/Intermediate |

|---|---|---|

| Enolates | Aldol Condensation | β-Hydroxy ketone |

| Organometallic Reagents | Grignard Reaction | Tertiary alcohol |

| Diazoalkanes | 1,3-Dipolar Cycloaddition | Pyrazoline derivative |

Pyrolysis and Degradation Pathways of Related Thiophene Structures

The thermal and chemical stability of the thiophene ring is a significant aspect of its chemistry. Understanding its degradation and pyrolysis pathways is important in fields ranging from petroleum refining to environmental science.

Table 3: Major Products from Thiophene Pyrolysis

| Product | Chemical Formula | Notes |

|---|---|---|

| Acetylene | C₂H₂ | A dominant product at all temperatures. acs.org |

| Hydrogen Sulfide | H₂S | Formed in large quantities at high temperatures. tyut.edu.cn |

| Thioketene | SC₂H₂ | A major pyrolysis product. acs.org |

Degradation Pathways : Besides high-temperature pyrolysis, thiophene structures can be degraded through other chemical or physical means. The radiolytic degradation of thiophene, induced by gamma radiation, is an effective method for its removal from aqueous solutions. researchgate.net This process involves hydroxyl radicals, hydrated electrons, and hydrogen radicals. The degradation proceeds through several intermediates, including thiophene 1-oxide, thiophen-2-ol, and 2,3-dihydrothiophen-2-ol, eventually breaking down to smaller molecules like acetic acid. researchgate.net Biological degradation of thiophene is also possible, often through cometabolism with other aromatic hydrocarbons like benzene. dtu.dk

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1 Thiophen 2 Yl Propan 1 One

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are foundational for identifying functional groups and understanding the bonding framework.

The FTIR spectrum of 2-Methyl-1-(thiophen-2-yl)propan-1-one is characterized by absorption bands corresponding to its distinct functional parts: the thiophene (B33073) ring, the carbonyl group, and the isopropyl alkyl group.

The most prominent feature in the spectrum is the strong absorption band for the carbonyl (C=O) stretching vibration. Due to conjugation with the π-system of the thiophene ring, this band is expected to appear at a lower wavenumber, typically in the range of 1665-1685 cm⁻¹, compared to a non-conjugated aliphatic ketone. vscht.cz

Vibrations associated with the thiophene ring are also key identifiers. The aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, generally between 3050 and 3120 cm⁻¹. vscht.cznii.ac.jp The C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1400-1550 cm⁻¹ region. iosrjournals.org Furthermore, C-H in-plane and out-of-plane bending vibrations contribute to the fingerprint region of the spectrum. iosrjournals.org The C-S stretching vibration of the thiophene ring can also be observed, typically in the 871-798 cm⁻¹ range. nii.ac.jpresearchgate.net

The aliphatic isopropyl group contributes characteristic C-H stretching and bending vibrations. The stretching vibrations of the methyl (CH₃) and methine (CH) groups are found in the 2850-3000 cm⁻¹ region. vscht.cz Bending vibrations for the methyl groups are expected around 1470 cm⁻¹ (asymmetric) and 1385 cm⁻¹ (symmetric).

Table 1: Predicted FTIR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3050 - 3120 | Medium | Thiophene C-H Stretching |

| 2870 - 2995 | Medium-Strong | Isopropyl C-H Stretching |

| 1665 - 1685 | Strong | C=O Stretching (conjugated) |

| 1400 - 1550 | Medium | Thiophene C=C Ring Stretching |

| ~1470 | Medium | CH₃ Asymmetric Bending |

| ~1385 | Medium | CH₃ Symmetric Bending |

Note: This table is based on characteristic frequencies for the specified functional groups.

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O show strong FTIR absorption, less polar, more polarizable bonds often yield strong Raman signals. For this compound, the C=C stretching vibrations of the thiophene ring are expected to be prominent in the Raman spectrum. mdpi.comresearchgate.net The symmetric vibrations of the molecule, in particular, tend to be strong Raman scatterers. The C-S bond of the thiophene ring also gives rise to a noticeable Raman signal. iosrjournals.org The aliphatic C-H stretching and bending modes are typically present but may be weaker than the signals from the aromatic ring.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3050 - 3120 | Medium | Thiophene C-H Stretching |

| 2870 - 2995 | Medium | Isopropyl C-H Stretching |

| 1665 - 1685 | Weak-Medium | C=O Stretching (conjugated) |

| 1400 - 1550 | Strong | Thiophene C=C Ring Stretching |

Note: This table is based on the expected Raman activity for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

The ¹H-NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.

The three protons on the thiophene ring (H-3, H-4, and H-5) are chemically non-equivalent and will appear in the aromatic region, typically between 7.0 and 8.0 ppm. chemicalbook.comchemicalbook.com Due to the electron-withdrawing effect of the carbonyl group, the H-5 proton is expected to be the most deshielded. These three protons will exhibit spin-spin coupling, resulting in a complex splitting pattern, likely appearing as distinct doublets of doublets.

The methine proton (-CH-) of the isopropyl group is adjacent to seven other protons (one carbonyl carbon and six methyl protons). It is expected to appear as a septet in the range of 3.0-3.5 ppm. pdx.edu The six protons of the two equivalent methyl groups (-CH₃) are coupled to the single methine proton and will therefore appear as a doublet, further upfield around 1.2 ppm.

Table 3: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| 7.8 - 8.0 | dd | 1H | Thiophene H-5 |

| 7.6 - 7.8 | dd | 1H | Thiophene H-3 |

| 7.1 - 7.3 | dd | 1H | Thiophene H-4 |

| 3.0 - 3.5 | Septet | 1H | Isopropyl -CH- |

Note: This table presents predicted chemical shifts and multiplicities based on structural analysis.

The proton-decoupled ¹³C-NMR spectrum is predicted to display eight distinct signals, one for each unique carbon atom in the molecule.

The carbonyl carbon (C=O) is the most deshielded and will appear far downfield, typically in the range of 190-200 ppm for a ketone conjugated with an aromatic ring. libretexts.orglibretexts.org The four carbons of the thiophene ring will resonate in the aromatic region (125-150 ppm). chemicalbook.com The carbon atom attached to the carbonyl group (C-2) will be the most downfield of the ring carbons, while the other three (C-3, C-4, C-5) will have distinct chemical shifts.

The aliphatic carbons of the isopropyl group will appear upfield. The methine carbon (-CH-) is expected in the 35-45 ppm range, and the two equivalent methyl carbons (-CH₃) will be the most shielded, appearing around 18-25 ppm. libretexts.orgspectrabase.com

Table 4: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 190 - 200 | C=O (Ketone) |

| 140 - 145 | Thiophene C-2 |

| 132 - 136 | Thiophene C-5 |

| 130 - 134 | Thiophene C-3 |

| 127 - 130 | Thiophene C-4 |

| 35 - 45 | Isopropyl -CH- |

Note: This table presents predicted chemical shift ranges based on functional group analysis.

Mass Spectrometry Methodologies

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₀OS), the exact mass is 154.05 Da. The mass spectrum would show a molecular ion peak (M⁺•) at m/z = 154.

The primary fragmentation pathway for ketones is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org Two α-cleavage pathways are possible for this molecule:

Loss of the isopropyl radical (•CH(CH₃)₂; mass = 43 Da), resulting in the formation of a resonance-stabilized 2-thienoyl cation. This fragment is expected to be a major peak, likely the base peak, in the spectrum at m/z = 111. youtube.comlibretexts.org

Loss of the 2-thienyl radical (•C₄H₃S; mass = 83 Da), leading to the formation of an isobutyryl cation. This would produce a significant peak at m/z = 71. jove.comvaia.com

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 154 | [C₈H₁₀OS]⁺• | Molecular Ion (M⁺•) |

| 111 | [C₅H₃OS]⁺ | α-cleavage: M⁺• - •CH(CH₃)₂ |

Note: This table outlines the most probable fragmentation patterns based on established mass spectrometry principles.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS serves as a primary tool for its identification in complex mixtures. The gas chromatography component separates the compound from other matrix components based on its boiling point and polarity, while the mass spectrometer provides detailed structural information through ionization and fragmentation.

In a typical GC-MS analysis, the molecule is ionized, commonly by electron ionization (EI), which results in the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification. The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) of 154, corresponding to its molecular weight.

The fragmentation of the molecular ion is predictable based on the compound's structure. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). This leads to the formation of characteristic, stable fragment ions. The major fragmentation patterns expected for this compound are the loss of an isopropyl radical to form the thienoyl cation and the loss of the thienoyl radical to form the isopropyl cation. libretexts.orgmdpi.com The thiophene ring itself can also lead to characteristic ions, such as the thiopyrylium (B1249539) ion (m/z 97), through rearrangement. southernforensic.org

| Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₈H₁₀OS]⁺• | 154 | Ionization of the parent molecule |

| Thienoyl cation | [C₅H₃OS]⁺ | 111 | α-cleavage, loss of isopropyl radical ([C₃H₇]•) |

| Isopropyl cation | [C₃H₇]⁺ | 43 | α-cleavage, loss of thienoyl radical ([C₅H₃OS]•) |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of a wide range of compounds, particularly those that are not suitable for GC-MS due to low volatility or thermal instability. mdpi.comkuleuven.be These techniques are frequently employed in forensic and clinical toxicology for the detection of various substances. mdpi.com For this compound, LC-MS provides a sensitive and selective method for detection and quantification in various matrices.

The analysis typically involves a reversed-phase liquid chromatography separation using a C18 or similar column. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is used to separate the analyte.

Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) in positive ion mode is a common choice for ketones, resulting in the formation of a protonated molecule [M+H]⁺. For this compound, this would correspond to an ion at m/z 155.

Tandem mass spectrometry (LC-MS/MS) enhances specificity by selecting the parent ion (m/z 155), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. nih.gov This process, known as multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio and provides a higher degree of confidence in the identification of the compound. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Chromatography Mode | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 or Phenyl-Hexyl |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Technique | Electrospray Ionization (ESI), Positive Mode |

| Parent Ion (MS) | [M+H]⁺ at m/z 155 |

| Product Ions (MS/MS) | Fragments derived from the precursor ion (e.g., m/z 111) |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. thermofisher.com This technique is particularly useful for compounds containing chromophores—functional groups that absorb light. In this compound, the key chromophores are the thiophene ring and the carbonyl group (C=O).

The interaction and conjugation between the thiophene ring and the adjacent carbonyl group dictate the compound's UV-Vis absorption spectrum. Two main types of electronic transitions are expected:

π→π* transitions: These are typically high-energy, high-intensity absorptions associated with the conjugated π-electron system of the thienoyl moiety. Thiophene itself absorbs around 231 nm; however, conjugation with the carbonyl group is expected to cause a bathochromic (red) shift to a longer wavelength.

n→π* transitions: This is a lower-energy, lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. For simple ketones, this transition appears in the 270-300 nm region. masterorganicchemistry.com

The solvent used for the analysis can influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. biointerfaceresearch.com Polar solvents can stabilize the ground state or excited state differently, leading to shifts in the absorption wavelengths.

| Electronic Transition | Associated Chromophore | Expected Wavelength (λmax) | Relative Intensity |

|---|---|---|---|

| π → π | Conjugated Thienoyl System | ~240-270 nm | High |

| n → π | Carbonyl Group (C=O) | ~270-300 nm | Low |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) can be determined. This data allows for the complete elucidation of the molecular structure in the solid phase. For example, the crystal structure of a related compound, (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, was determined to be in the monoclinic crystal system with the space group P2(1). researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 5.6236 (6) |

| b (Å) | 12.8026 (13) |

| c (Å) | 7.2117 (7) |

| β (°) | 92.971 (5) |

Computational Chemistry and Molecular Modeling of 2 Methyl 1 Thiophen 2 Yl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for molecular systems. Among the most widely used approaches is Density Functional Theory (DFT), which has proven to be a reliable method for studying thiophene (B33073) derivatives. mdpi.com

Density Functional Theory (DFT) Studies and Basis Set Selection

Density Functional Theory (DFT) is a preferred method for studying the electronic structure of molecules due to its favorable balance of computational cost and accuracy. chemrxiv.org The selection of a functional and a basis set is a critical step in performing DFT calculations. For thiophene-based systems, the B3LYP hybrid functional is commonly employed as it has demonstrated high success in calculating electronic properties, molecular geometries, and vibrational frequencies. iosrjournals.orgrdd.edu.iq

The choice of basis set determines the flexibility given to electrons in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p) and 6-311++G(d,p), are frequently used for this class of molecules. mdpi.comnih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in molecules containing heteroatoms like sulfur and oxygen. For a comprehensive study of 2-Methyl-1-(thiophen-2-yl)propan-1-one, a combination like B3LYP/6-311++G(d,p) would be a suitable level of theory to achieve reliable results. nih.govnih.gov

Geometry Optimization and Molecular Structure Analysis (Bond Lengths, Bond Angles)

A crucial first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.govresearchgate.netresearcher.life This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. nih.gov The optimized structure corresponds to a stationary point on the potential energy surface, which is confirmed by ensuring there are no imaginary frequencies in a subsequent vibrational analysis. nih.gov

From the optimized geometry, key structural parameters such as bond lengths and bond angles can be extracted. This data provides a detailed picture of the molecular architecture. For this compound, this would include the lengths of the C=C, C-S, and C=O bonds and the angles defining the orientation of the isobutyryl group relative to the thiophene ring. While specific computational data for this exact molecule is not detailed in the available literature, the tables below illustrate the type of structural data that would be obtained from such a study.

Table 1: Predicted Bond Lengths for this compound Note: Specific calculated values are for illustrative purposes and are based on typical values for similar structures.

| Bond | Typical Length (Å) |

|---|---|

| C=O (Carbonyl) | ~1.23 |

| C-S (Thiophene Ring) | ~1.72 |

| C=C (Thiophene Ring) | ~1.37 |

| C-C (Thiophene Ring) | ~1.42 |

| C(ring)-C(carbonyl) | ~1.48 |

Table 2: Predicted Bond Angles for this compound Note: Specific calculated values are for illustrative purposes and are based on typical values for similar structures.

| Angle | Typical Value (°) |

|---|---|

| C-S-C (Thiophene Ring) | ~92.2 |

| C-C=C (Thiophene Ring) | ~112.5 |

| S-C=C (Thiophene Ring) | ~111.4 |

| C(ring)-C(carbonyl)-O | ~121.0 |

| C(ring)-C(carbonyl)-C(isopropyl) | ~119.0 |

Vibrational Frequency Analysis and Potential Energy Distributions (PED)

Vibrational frequency analysis is performed on the optimized molecular structure to predict its infrared (IR) and Raman spectra. mdpi.com This calculation determines the normal modes of vibration, each associated with a specific frequency. iosrjournals.org A key aspect of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (such as stretching, bending, or torsion) to a particular vibrational mode. nih.govmdpi.com This allows for unambiguous assignment of the calculated frequencies to specific functional group vibrations. iosrjournals.org For instance, the strong absorption band expected for the carbonyl group (C=O) stretch in the IR spectrum can be precisely identified and characterized.

The expected vibrational modes for this compound would include C-H stretching of the thiophene ring and methyl groups, the characteristic C=O stretch of the ketone, and various C-C and C-S stretching and bending modes within the thiophene ring. iosrjournals.orgresearchgate.net

Table 3: Illustrative Vibrational Frequency and PED Assignment Note: Frequencies and PED contributions are representative examples.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (PED) Contribution |

|---|---|---|

| Aromatic C-H stretch | Data not available | >90% C-H stretch |

| Aliphatic C-H stretch | Data not available | >90% C-H stretch |

| C=O stretch | Data not available | ~85% C=O stretch, ~10% C-C stretch |

| Thiophene ring stretch | Data not available | Mixed C=C and C-C stretching |

| C-S stretch | Data not available | Mixed C-S stretch and ring deformation |

Electronic Structure and Reactivity Descriptors

Beyond molecular structure, computational chemistry provides profound insights into the electronic behavior and reactivity of a molecule. Descriptors derived from the electronic structure, such as frontier molecular orbitals and the molecular electrostatic potential, are invaluable for predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the innermost orbital without electrons and acts as the electron acceptor. researchgate.netmdpi.com

The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron donor. mdpi.com The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO value indicates a better electron acceptor. mdpi.com

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is colored based on the electrostatic potential value: red areas indicate regions of negative potential (electron-rich), which are susceptible to attack by electrophiles, while blue areas represent positive potential (electron-poor), which are targets for nucleophiles. researchgate.net Green regions are neutral.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the thiophene ring and the carbonyl carbon atom, indicating their susceptibility to nucleophilic attack. The sulfur atom in the thiophene ring also influences the electrostatic potential of the molecule. jchps.com

Natural Bond Orbital (NBO) Analysis for Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution in a molecule, offering insights into its stability arising from hyperconjugative interactions and charge delocalization. This analysis transforms the complex molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs.

In thiophene derivatives, NBO analysis is instrumental in elucidating donor-acceptor interactions. For instance, studies on the interaction of thiophene with other molecules have shown that charge transfer can be quantified using NBO analysis, indicating the direction and magnitude of electron density movement between interacting species. periodicodimineralogia.it The stability of the molecule is enhanced by hyperconjugative interactions, which involve the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis NBOs (acceptors). These interactions are evaluated using second-order perturbation theory, where a larger E(2) energy value signifies a more intense interaction.

Fukui Function Analysis for Chemical Reactivity Prediction

Fukui functions are essential tools in conceptual density functional theory (DFT) for predicting the reactivity of different sites within a molecule. scm.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.

The Fukui function comes in three main forms:

f+(r) : for nucleophilic attack (addition of an electron)

f-(r) : for electrophilic attack (removal of an electron)

f0(r) : for radical attack

By calculating the condensed Fukui functions for each atom in this compound, the most reactive sites can be pinpointed. In studies of various thiophene derivatives, Fukui function analysis has been successfully employed to identify the most reactive atoms for both nucleophilic and electrophilic attacks. nih.govnih.govresearchgate.net

For this compound, it can be inferred from the analysis of similar structures that the carbonyl carbon is a primary site for nucleophilic attack due to its electrophilic nature. Conversely, the oxygen and sulfur atoms, with their lone pairs of electrons, along with specific carbon atoms in the thiophene ring, are likely to be the most susceptible to electrophilic attack. semanticscholar.org The precise identification of these reactive sites is crucial for understanding the chemical behavior of the molecule in various reactions.

Table 1: Predicted Reactive Sites in this compound based on Fukui Function Analysis of Analogous Compounds

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Nucleophilic | Carbonyl Carbon | High positive partial charge and susceptibility to electron addition. |

| Electrophilic | Carbonyl Oxygen, Thiophene Sulfur, Specific Carbon atoms in the thiophene ring | High electron density and availability of lone pairs for electron donation. |

| Radical | Various sites depending on the specific radical species and reaction conditions. | Reactivity is determined by the distribution of the singly occupied molecular orbital. |

Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions are fundamental in determining the physical properties and biological activity of molecules. For this compound, several types of noncovalent interactions are significant.

Van der Waals forces are ubiquitous intermolecular interactions that arise from temporary fluctuations in electron density. For this compound, these interactions, including London dispersion forces and dipole-dipole interactions, are critical for its condensed-phase behavior. The thiophene ring and the isopropyl group provide a considerable surface area for these interactions, influencing properties such as boiling point and solubility. The polar carbonyl group also contributes to dipole-dipole interactions, further strengthening the intermolecular forces.

While this compound does not possess a hydrogen bond donor, the carbonyl oxygen and the sulfur atom in the thiophene ring can act as hydrogen bond acceptors. nih.gov This allows the molecule to form hydrogen bonds with protic solvents like water or alcohols, which affects its solubility and chromatographic behavior. The ability of the sulfur atom to participate in hydrogen bonding is a known characteristic of thiophene and its derivatives. nih.gov

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak noncovalent interactions in molecular systems. This method plots the reduced density gradient against the electron density, allowing for the identification of regions corresponding to hydrogen bonds, van der Waals interactions, and steric clashes.

In a theoretical RDG analysis of this compound, one would expect to observe distinct regions indicative of various weak interactions. For instance, studies on other thiophene-containing compounds have successfully used RDG analysis to visualize N-H···O and C-H···O hydrogen bonds, as well as van der Waals interactions. mdpi.com For the target molecule, RDG analysis would likely reveal van der Waals interactions associated with the thiophene ring and the isopropyl group, and potential weak hydrogen bonding interactions involving the carbonyl oxygen.

Thermodynamic Properties Calculations

Computational chemistry provides a powerful means to calculate the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity. These calculations are often performed using high-level ab initio methods like G2 and G3 theories.

For compounds structurally similar to this compound, such as 2-acetylthiophene, both experimental and computational studies have been conducted to determine their thermochemical properties. nih.govresearchgate.net These studies have provided reliable data on their gas-phase enthalpies of formation. By applying similar computational methodologies, the thermodynamic properties of this compound can be accurately predicted.

The calculated thermodynamic data are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. For instance, the standard enthalpy of formation is a key parameter in determining the heat of reaction for any chemical transformation involving the compound.

Table 2: Calculated Thermodynamic Properties for Ketones from Computational Studies

| Thermodynamic Property | Computational Method | Significance |

| Enthalpy of Formation (ΔH°f) | Isodesmic Reactions at CBS-QB3 and G3MP2B3 levels | Determines the stability of the molecule and the heat of reactions. nih.gov |

| Entropy (S°) | B3LYP/6-31G(d,p) for structures and frequencies | Measures the degree of disorder and affects the spontaneity of processes. nih.gov |

| Heat Capacity (Cp°) | B3LYP/6-31G(d,p) for structures and frequencies | Indicates the amount of heat required to raise the temperature of the substance. nih.gov |

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand and a protein's binding site, providing critical information about binding affinity and the nature of the intermolecular forces involved.

Protein Binding Affinity Prediction and Ligand-Receptor Interaction Mechanisms

While specific molecular docking studies for this compound are not extensively documented in publicly available research, studies on structurally similar thiophene-containing compounds offer significant insights into its potential protein binding affinities and interaction mechanisms. For instance, derivatives of (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netresearchgate.net

Computational docking of these related thiophene derivatives into the active site of AChE has revealed key interactions that contribute to their binding affinity. These interactions often involve the thiophene ring and the carbonyl group, which are also present in this compound. The predicted binding energies for these related compounds can be indicative of the potential affinity of this compound for similar biological targets.

Table 1: Predicted Binding Affinities of Structurally Related Thiophene Compounds with Acetylcholinesterase (AChE)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (AChE) |

| (2E)-3-(phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | -8.5 | Tyr70, Trp84, Phe330 |

| (2E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | -9.2 | Tyr70, Trp84, Phe330, Tyr334 |

| (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | -9.0 | Tyr70, Trp84, Phe330, Tyr121 |

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for similar compound classes.

The ligand-receptor interactions for these analogs typically involve hydrogen bonding with the carbonyl oxygen and π-π stacking or hydrophobic interactions involving the thiophene and aryl rings with aromatic residues in the enzyme's active site. researchgate.net It can be inferred that this compound would likely engage in similar interactions. The isopropyl group may also contribute to hydrophobic interactions within the binding pocket, potentially influencing its binding affinity and selectivity.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods are instrumental in predicting the Structure-Activity Relationship (SAR) of a series of compounds. mdpi.com By analyzing how modifications to a molecule's structure affect its biological activity, researchers can design more effective therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) models, in particular, establish a mathematical correlation between the chemical structure and biological activity. nih.gov

For thiophene derivatives, QSAR studies have often highlighted the importance of electronic and steric parameters in determining their biological effects. nih.govresearchgate.net For instance, studies on thiophene analogs with anti-inflammatory activity have shown that electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment play a significant role in modulating their activity. nih.gov

Applying these principles to this compound, computational SAR predictions would focus on modifications of the thiophene ring and the isopropyl group. For example, substituting the thiophene ring with different heterocyclic or aromatic systems, or altering the size and hydrophobicity of the alkyl group attached to the carbonyl, could significantly impact its binding affinity and selectivity for a given protein target.

Table 2: Predicted Impact of Structural Modifications on the Activity of this compound Analogs

| Modification | Predicted Effect on Binding Affinity | Rationale |

| Replacement of thiophene with a furan (B31954) ring | Potentially decreased | Altered electronic properties and hydrogen bonding capacity of the heterocyclic ring. |

| Substitution on the thiophene ring (e.g., with a halogen) | Potentially increased or decreased | Depends on the position and nature of the substituent, affecting both steric and electronic interactions. |

| Replacement of the isopropyl group with a tert-butyl group | Potentially increased | Enhanced hydrophobic interactions within the binding pocket, assuming sufficient space. |

| Replacement of the isopropyl group with a smaller methyl group | Potentially decreased | Reduced hydrophobic contact with the receptor. |

Note: The predictions in this table are generalized based on common SAR principles and would require specific computational modeling for validation.

These computational SAR approaches allow for the virtual screening of a large number of potential derivatives, prioritizing the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic profiles. This significantly accelerates the drug discovery process and reduces the reliance on extensive and costly experimental screening.

Analytical Methodologies for Detection and Quantification of 2 Methyl 1 Thiophen 2 Yl Propan 1 One

Chromatographic Separations

Chromatographic techniques are fundamental for the separation of 2-Methyl-1-(thiophen-2-yl)propan-1-one from complex matrices prior to its detection and quantification. Both gas and liquid chromatography offer viable approaches.

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Method development for this compound would typically involve the selection of an appropriate capillary column and the optimization of temperature programming.

Column Selection and Temperature Programming:

For the analysis of thiophene (B33073) derivatives, non-polar or medium-polarity columns are generally preferred. A common choice would be a fused-silica capillary column coated with a stationary phase such as 5% phenyl-methylpolysiloxane. The temperature program would be optimized to ensure adequate separation from other components in the sample matrix and to achieve good peak shape. A typical temperature program might start at a lower temperature to allow for the elution of more volatile compounds, followed by a ramp to a higher temperature to elute the target analyte and other less volatile components.

Hypothetical GC Method Parameters:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Liquid Chromatography (LC) Method Development (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are suitable for the analysis of less volatile or thermally labile compounds. For ketones like this compound, a common approach involves derivatization to enhance detectability, particularly when using UV-Vis based detectors.

Derivatization and Chromatographic Conditions:

A widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV absorbance, making it amenable to detection by Diode Array Detection (DAD).

Reversed-phase chromatography is the most common separation mode for these derivatives. A C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient elution to optimize the separation of multiple analytes.

Exemplary HPLC Method Parameters for DNPH Derivatives:

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) at 360 nm |

Spectrometric Detection Techniques

Spectrometric detectors coupled with chromatographic systems provide high sensitivity and selectivity for the analysis of this compound.

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for both the identification and quantification of this compound. In electron ionization (EI) mode, the molecule will fragment in a characteristic pattern.

Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 154. The fragmentation pattern will be influenced by the cleavage of bonds adjacent to the carbonyl group (α-cleavage) and the thiophene ring. Key expected fragments would include:

Thiophenoyl cation (m/z 111): Resulting from the cleavage of the bond between the carbonyl carbon and the isopropyl group. This is often a prominent peak for 2-acylthiophenes.

Isopropyl cation (m/z 43): Resulting from the cleavage of the same bond, with the charge retained on the alkyl fragment.

Thiophene ring fragments (e.g., m/z 83, 39): Characteristic of the thiophene moiety.

For quantitative analysis, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only specific ions characteristic of the target analyte. This significantly enhances sensitivity and selectivity.

Predicted Mass Spectral Data:

| Ion | m/z | Description |

| [M]⁺ | 154 | Molecular Ion |

| [C4H3S-CO]⁺ | 111 | Thiophenoyl cation |

| [CH(CH3)2]⁺ | 43 | Isopropyl cation |

Diode Array Detection (DAD)

Diode Array Detection (DAD) is commonly used with HPLC and UPLC systems. It provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. For the DNPH derivative of this compound, the maximum absorption wavelength (λmax) is expected to be around 360 nm. By monitoring this specific wavelength, high sensitivity and selectivity can be achieved for quantification. The UV spectrum of thiophene derivatives typically shows absorption bands due to π-π* transitions within the aromatic ring and the carbonyl group.

Spectroscopic Identification Methods

In addition to chromatographic and spectrometric techniques, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the unequivocal identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide characteristic signals for the protons on the thiophene ring and the isopropyl group. The thiophene protons would appear in the aromatic region (typically δ 7-8 ppm) with specific coupling patterns depending on their positions. The methine proton of the isopropyl group would appear as a multiplet, and the two methyl groups would likely appear as a doublet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the isopropyl group, providing further structural confirmation.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1660-1680 cm⁻¹.

Bands corresponding to the C-H stretching and bending vibrations of the thiophene ring and the alkyl group.

Vibrations associated with the C-S bond in the thiophene ring.

Infrared (IR) Spectroscopy for Compound Verification

Infrared (IR) spectroscopy is a powerful technique for the verification of this compound by confirming the presence of its key functional groups. The IR spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, the most characteristic absorption bands are associated with the carbonyl group (C=O) and the thiophene ring.

The carbonyl group, being a strong absorber of infrared radiation, exhibits a sharp and intense peak. Due to conjugation with the thiophene ring, the C=O stretching vibration is expected to appear at a slightly lower wavenumber compared to a simple aliphatic ketone, typically in the range of 1660-1685 cm⁻¹. The precise position of this peak can be influenced by the sample's physical state (e.g., neat liquid, KBr pellet, or solution).

The thiophene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations of the aromatic ring protons, which are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring usually appear in the 1400-1600 cm⁻¹ region. Furthermore, the C-S stretching vibration, although often weaker, can sometimes be identified. The presence of the isopropyl group is indicated by C-H stretching and bending vibrations of the methyl and methine groups.

A representative, albeit predicted, summary of the significant IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1670 | Strong, Sharp |

| Aromatic C-H (Thiophene) | Stretch | ~3100 | Medium |

| Aliphatic C-H (Isopropyl) | Stretch | 2870-2970 | Medium-Strong |

| Aromatic C=C (Thiophene) | Stretch | ~1410, ~1520 | Medium-Weak |

| Isopropyl C-H | Bend | ~1370, ~1390 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, including the number and types of protons and carbons, their chemical environments, and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the thiophene ring and the isopropyl group. The three protons on the thiophene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to their different electronic environments and coupling to each other, they will likely present as multiplets. The proton at the 5-position of the thiophene ring is generally the most deshielded. The methine proton of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons will appear as a doublet, shifted further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded and will appear at a characteristic chemical shift in the range of 190-200 ppm. The carbon atoms of the thiophene ring will resonate in the aromatic region, typically between 125 and 145 ppm. The carbons of the isopropyl group will be found in the aliphatic region of the spectrum.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H | ~7.0-8.0 | m | - |

| Isopropyl-CH | ~3.0-3.5 | sept | ~7 |

| Isopropyl-CH₃ | ~1.2 | d | ~7 |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| Thiophene-C | ~128-145 |

| Isopropyl-CH | ~38 |

| Isopropyl-CH₃ | ~19 |

Purity Assessment Techniques

Ensuring the purity of this compound is crucial for its intended applications. Chromatographic techniques are the primary methods for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity determination of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the thiophene chromophore absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Gas chromatography is another powerful technique for assessing the purity of volatile compounds like this compound. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection. Similar to HPLC, the purity is calculated from the relative peak areas in the resulting chromatogram. When coupled with a mass spectrometer (GC-MS), this technique not only provides purity information but can also help in identifying any impurities present.

The choice between HPLC and GC for purity assessment depends on the volatility and thermal stability of the compound and any potential impurities. Both methods, when properly validated, can provide accurate and reliable purity data for this compound.

Industrial and Research Applications of 2 Methyl 1 Thiophen 2 Yl Propan 1 One

Chemical Intermediates in Pharmaceutical Synthesis (e.g., Duloxetine Precursors)

2-Methyl-1-(thiophen-2-yl)propan-1-one serves as a crucial intermediate in the synthesis of a variety of organic compounds. It is utilized as a foundational component for building more complex molecular architectures. While research has explored this compound as a precursor for synthesizing pharmaceutical agents, particularly those aimed at neurological disorders, specific details on its direct role in the synthesis of widely marketed drugs like Duloxetine are not extensively documented in the provided sources.

The synthesis of the antidepressant Duloxetine, for instance, typically starts from 2-acetylthiophene, which undergoes a series of reactions including Mannich aminomethylation, reduction, and etherification to form the final active ingredient. Thiophene-containing molecules are vital in medicinal chemistry, forming the structural core of numerous therapeutic agents. researchgate.net The reactivity of the thiophene (B33073) ring and its side chains makes compounds like this compound valuable starting points for developing new chemical entities with potential biological activities, such as antimicrobial and anti-inflammatory properties.

The compound's utility as an intermediate is highlighted by its role as a building block for creating a diverse range of thiophene derivatives. The following table summarizes key reactions where this compound can act as a precursor to more complex molecules.

| Reaction Type | Reagents | Potential Products | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids | |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | 2-Methyl-1-(thiophen-2-yl)propan-1-ol | |

| Electrophilic Substitution | Halogens, Nitrating agents | Substituted thiophene derivatives |

This table is based on data from the indicated source and illustrates the compound's role as a versatile chemical intermediate.

Application in Catalysis and Organic Transformations

The molecular structure of this compound makes it a suitable substrate for various catalytic and organic transformation reactions. A key area of its application is in C-H bond functionalization, particularly within palladium-catalyzed reactions, which are fundamental in modern organic synthesis for creating complex molecules from simpler precursors.

The thiophene ring is known to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. researchgate.net This type of reaction is instrumental in synthesizing a wide array of organic compounds, including pharmaceuticals and fine chemicals. nih.gov While specific examples detailing this compound as the direct substrate in these named reactions are not provided in the search results, the reactivity of the thiophene moiety is well-established. researchgate.net For instance, palladium/copper-catalyzed cross-coupling reactions have been used to prepare complex heterocyclic systems from precursors containing a thiophen-2-yl ketone structure. mdpi.com

The compound can undergo several fundamental organic transformations:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

Reduction: The ketone can be reduced to an alcohol, forming 2-methyl-1-(thiophen-2-yl)propan-1-ol.

Substitution: The thiophene ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

These transformations enable chemists to modify the molecule and incorporate it into larger, more complex structures with potential applications in materials science and medicinal chemistry.

| Transformation Type | Catalyst/Reagent Example | Resulting Functional Group | Potential Application | Reference |

| C-H Functionalization | Palladium Catalyst | C-C or C-Heteroatom bonds | Synthesis of complex thiophene derivatives | |

| Cross-Coupling | Palladium Catalyst (e.g., Suzuki reaction) | Biaryl or vinyl thiophenes | Creation of novel organic materials and drug candidates | researchgate.netnih.gov |

| Reduction | Sodium borohydride | Secondary alcohol | Intermediate for further synthesis |

This interactive table summarizes the catalytic and organic transformations involving the subject compound, based on data from the provided sources.

Utilization as Reference Standards in Analytical Chemistry

Based on the provided search results, there is no specific information available regarding the utilization of this compound as a reference standard in analytical chemistry. While structurally related thiophene compounds, such as methiopropamine, have been synthesized for use as reference standards in forensic and analytical laboratories, the same has not been documented for this compound itself. researchgate.netdrugsandalcohol.ie

Current Challenges and Future Research Directions for 2 Methyl 1 Thiophen 2 Yl Propan 1 One

Elucidation of Novel Reaction Mechanisms and Pathways

A significant challenge in the synthetic chemistry of 2-Methyl-1-(thiophen-2-yl)propan-1-one and its analogues lies in the full elucidation of their reaction mechanisms. While general synthetic routes to such ketones are known, a deep understanding of the intricate pathways, intermediates, and transition states is often lacking. Future research should prioritize in-depth mechanistic studies to enable more efficient and controlled syntheses.

One plausible area of investigation is the base-catalyzed intramolecular cyclization of related aminoacetylenic ketones, which has been proposed to proceed through the addition of a water molecule to form an enol intermediate, followed by rearrangement to a 1,3-diketone, and subsequent ring closure. mdpi.comresearchgate.net A similar detailed investigation into the formation of this compound, for instance, through Friedel-Crafts acylation of thiophene (B33073) with isobutyryl chloride, could reveal opportunities to optimize reaction conditions, minimize byproducts, and potentially discover novel transformations. Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with computational modeling, could be instrumental in mapping the reaction coordinates and identifying key intermediates.

Development of Enantioselective Synthetic Routes for Chiral Analogues

The development of enantioselective synthetic routes to chiral analogues of this compound represents a formidable challenge and a significant opportunity. While the parent compound is achiral, the introduction of stereocenters in its derivatives could lead to compounds with unique biological activities. The synthesis of optically active compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Future research should focus on the application of modern asymmetric synthesis methodologies. For instance, the use of chiral bifunctional acid-base catalysts, such as those derived from cinchona alkaloids, has proven effective in the enantioselective sulfa-Michael addition to cyclobutenes, yielding thio-substituted cyclobutanes with high enantioselectivity. nih.gov Similar strategies could be adapted for the synthesis of chiral derivatives of this compound. This could involve, for example, the asymmetric reduction of a prochiral precursor or an enantioselective alkylation. The development of such methods would provide access to a currently underexplored chemical space with potential applications in drug discovery. nih.gov

| Catalyst Type | Potential Application | Desired Outcome |

| Chiral Lewis Acids | Asymmetric Friedel-Crafts acylation | Enantioselective synthesis of chiral ketone analogues |

| Chiral Reducing Agents | Asymmetric reduction of prochiral precursors | Access to chiral alcohol derivatives |

| Organocatalysts | Enantioselective α-functionalization | Introduction of stereocenters adjacent to the carbonyl group |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Thiophene derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. encyclopedia.pubresearchgate.net However, the specific biological profile of this compound remains largely unexplored. A significant future research direction is the systematic screening of this compound and its derivatives to uncover potential therapeutic applications.

Given that arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that this compound and its analogues could exhibit anti-inflammatory or analgesic properties. researchgate.net Furthermore, the thiophene nucleus is a key component in many fungicidal agents. nih.gov Therefore, investigating the antifungal activity of this compound is a logical and promising avenue. High-throughput screening campaigns against a diverse range of biological targets, including enzymes, receptors, and microbial strains, are necessary to identify any latent bioactivities. Structure-activity relationship (SAR) studies on synthesized derivatives will be crucial in optimizing any identified lead compounds.

| Potential Biological Activity | Rationale |

| Anti-inflammatory | Structural similarity to arylpropionic acid NSAIDs researchgate.net |

| Analgesic | Often associated with anti-inflammatory activity |

| Antimicrobial | Thiophene core is present in many bioactive compounds researchgate.net |

| Antifungal | Thiophene is a known pharmacophore in fungicides nih.gov |

| Anticancer | A common activity of diverse heterocyclic compounds |

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling presents a powerful tool to investigate the structure-function relationships of this compound and its derivatives at the molecular level. A key challenge is the development of accurate and predictive computational models that can guide synthetic efforts and biological testing. Future research should leverage computational chemistry to understand the conformational preferences, electronic properties, and potential interactions of these molecules with biological targets.

Techniques such as Density Functional Theory (DFT) can be employed to calculate molecular properties and predict reactivity. tandfonline.com Molecular docking and molecular dynamics simulations can be used to model the binding of these compounds to the active sites of enzymes or receptors, providing insights into their potential mechanisms of action. nih.gov For example, docking studies could be performed against cyclooxygenase (COX) enzymes to predict potential anti-inflammatory activity. These computational approaches can help prioritize the synthesis of new derivatives with enhanced activity and selectivity, thereby accelerating the drug discovery process.

Sustainable Synthesis and Environmental Impact Mitigation Strategies

The development of sustainable and environmentally friendly synthetic methods is a critical challenge for the chemical industry. Future research on this compound should focus on implementing green chemistry principles to minimize the environmental impact of its synthesis. This includes the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions.